molecular formula C23H24N2O B13422850 [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone

[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone

Cat. No.: B13422850
M. Wt: 344.4 g/mol
InChI Key: KTQHDYYZMKBPED-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is a complex organic compound with the molecular formula C23H24N2O and a molecular weight of 344.45 g/mol . This compound is known for its unique structure, which includes both dimethylamino and phenylmethylamino groups attached to a methanone core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.

Major Products Formed

    Oxidation: N-oxides of the dimethylamino and phenylmethylamino groups.

    Reduction: Secondary alcohols derived from the methanone group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino and phenylmethylamino groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone is unique due to its combination of dimethylamino and phenylmethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

[4-[benzyl(methyl)amino]phenyl]-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C23H24N2O/c1-24(2)21-13-9-19(10-14-21)23(26)20-11-15-22(16-12-20)25(3)17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3

InChI Key

KTQHDYYZMKBPED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CC3=CC=CC=C3

Origin of Product

United States

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